![molecular formula C19H11F3N2S2 B2357961 2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole CAS No. 337920-50-0](/img/structure/B2357961.png)
2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis information for this compound is not available, a related compound, “2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one”, was prepared by a three-step synthesis . Its reaction with phosphorus sulfide rendered thione II which was then methylated .Applications De Recherche Scientifique
Synthesis and Biological Applications
- Synthesis and Anti-Bacterial Screening : A study by Kale and Mene (2013) synthesized a series of pyrimido benzothiazole compounds, demonstrating their potential for anti-inflammatory and anti-bacterial activities, which could lead to new drug candidates (Kale and Mene, 2013).
- Antifungal Activity : Łukowska-Chojnacka et al. (2016) synthesized novel tetrazole derivatives containing benzothiazole, which showed significant sensitivity against certain moulds and high cell growth inhibition in Candida albicans, indicating potential antifungal applications (Łukowska-Chojnacka et al., 2016).
- Photoluminescence Properties : Research by Yang et al. (2017) focused on novel Ir(III) complexes with benzothiazole derivatives, revealing their strong red and orange emissions, which could have implications in materials science and photophysical applications (Yang et al., 2017).
Chemical Synthesis and Drug Development
- Pyridine-SF4-Isoxazolines Synthesis : A 2022 study by Maruno et al. explored the synthesis of pyridine-SF4-isoxazolines, indicating potential in drug design due to their properties as SF4 linkers (Maruno et al., 2022).
- Novel Oxadiazoles Synthesis : Patel et al. (2013) synthesized novel oxadiazoles with benzothiazole moiety, showing promising activity against certain bacteria, although they lacked significant antitumor activity (Patel et al., 2013).
- Molecular Docking and Biological Evaluation : A study by Fathima et al. (2021) on novel benzoxazole derivatives showcased a range of antimicrobial activities and indicated potential antitubercular properties, as evidenced by molecular docking studies (Fathima et al., 2021).
Miscellaneous Applications
- Antimicrobial Studies of Pyridine Derivatives : Research by Patel and Agravat (2009) on benzothiazole derivatives found considerable antibacterial activity, contributing to the field of antimicrobial studies (Patel and Agravat, 2009).
- Anticonvulsant Activity : Khokra et al. (2019) synthesized benzothiazole-coupled sulfonamide derivatives, identifying compounds with significant anticonvulsant potential, highlighting their relevance in neurological research (Khokra et al., 2019).
Orientations Futures
Trifluoromethylpyridine and its intermediates, which may include this compound, are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for these derivatives has been increasing steadily in the last 30 years . Future research may focus on developing new synthetic methods for introducing trifluoromethylpyridine groups within other molecules .
Propriétés
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenyl]sulfanylpyridin-3-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2S2/c20-19(21,22)12-5-3-6-13(11-12)25-17-14(7-4-10-23-17)18-24-15-8-1-2-9-16(15)26-18/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWPSVPYHZBJQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)SC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

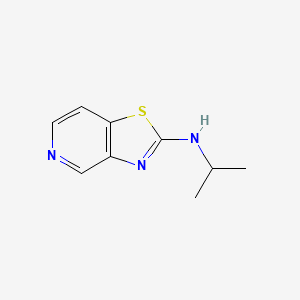
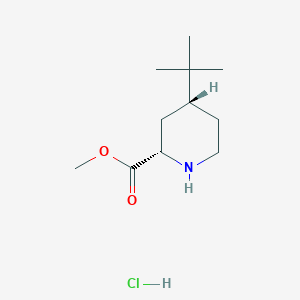

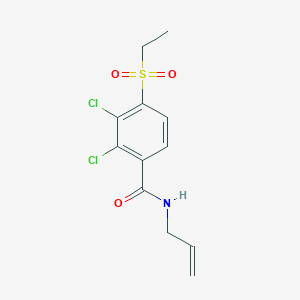

![6-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2357890.png)
![4-chlorophenyl 4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazol-5-yl sulfide](/img/structure/B2357891.png)
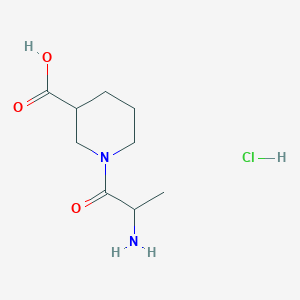

![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)
![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)
![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)
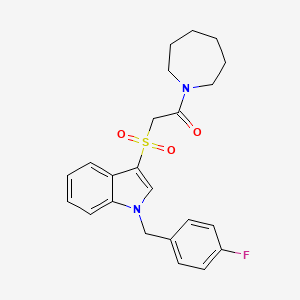
![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)